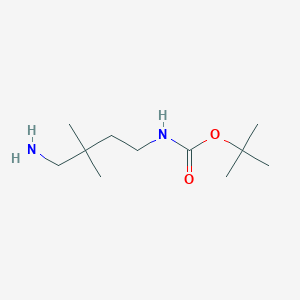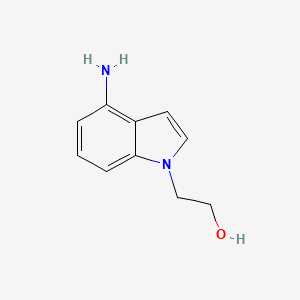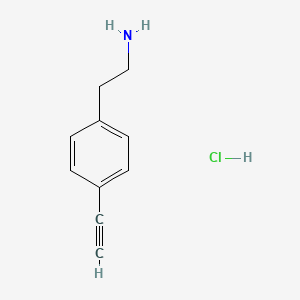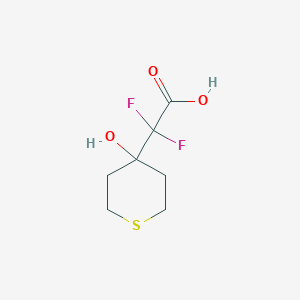![molecular formula C9H15NO2 B15313194 Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts rigidity and distinct stereochemical properties, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate typically involves the reaction of a spirocyclic amine with a suitable esterifying agent. One common method is the reaction of 2-azaspiro[3.3]heptane with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
Uniqueness
Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and rigidity. This makes it a valuable compound in the design of molecules with specific biological activities and improved stability.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl 2-(2-azaspiro[3.3]heptan-7-yl)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)4-7-2-3-9(7)5-10-6-9/h7,10H,2-6H2,1H3 |
Clave InChI |
DKWOPTATILJJTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCC12CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


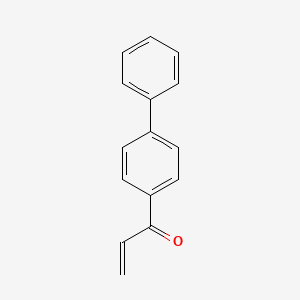
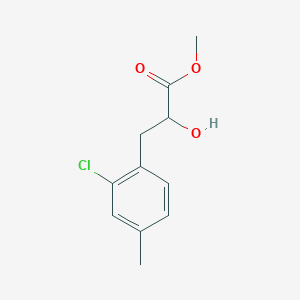
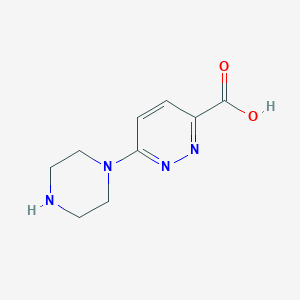
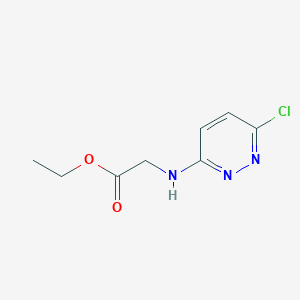
![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
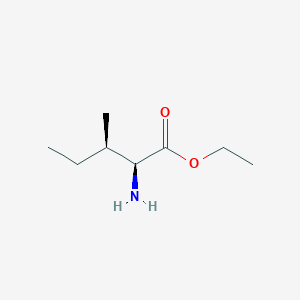
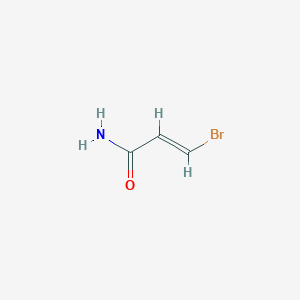
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
